

Acetylarginyltryptophyl diphenylglycine molecular structure and properties.

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Compound of Interest

Compound Name:

Acetylarginyltryptophyl
diphenylglycine

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Acetylarginyltryptophyl Diphenylglycine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide, recognized for its potential in skincare and dermatological applications. This document provides a comprehensive overview of its molecular structure, known properties, and mechanisms of action. It is designed to serve as a technical guide for researchers and professionals in drug development, offering available data, outlining putative experimental protocols, and visualizing its biological pathways. While specific experimental data for this peptide is limited in publicly accessible literature, this paper compiles the known information and extrapolates standard methodologies relevant to its study.

Molecular Structure and Properties

Acetylarginyltryptophyl diphenylglycine is a synthetic peptide with the amino acid sequence Ac-Arg-Trp-Phg-Phg-OH, where 'Ac' represents an acetyl group and 'Phg' denotes the non-standard amino acid Phenylglycine.[1] The presence of the N-terminal acetyl group is a



common modification in peptide synthesis, often introduced to increase stability against enzymatic degradation by aminopeptidases.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Acetylarginyltryptophyl diphenylglycine** is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.



Property	Value	Reference(s)
Molecular Formula	C35H40N8O6	[4]
Molecular Weight	668.7 g/mol	[4]
IUPAC Name	(2S)-2-[[(2S)-2-[[(2S)-2- [[(2S)-2-acetamido-5- (diaminomethylideneamino)pe ntanoyl]amino]-3-(1H-indol-3- yl)propanoyl]amino]-2- phenylacetyl]amino]-2- phenylacetic acid	[4]
Synonyms	Relistase™, Acetyl Dipeptide- 13 Diphenylglycine	[1][5]
Appearance	Assumed to be a white powder in pure form	[6]
Solubility	Often formulated in a glycerin solution for cosmetic use, suggesting solubility in polar polyols. Detailed solubility data in various solvents is not readily available.	[6][7]
Stability	The N-terminal acetyl group likely enhances stability against protease degradation. Specific stability data under various pH and temperature conditions is not publicly available but can be determined using standard peptide stability testing protocols.	[2][3][8]

Biological Mechanism of Action







Acetylarginyltryptophyl diphenylglycine is reported to exert its biological effects through a dual mechanism of action primarily targeting the extracellular matrix (ECM) of the skin.[1][5][9]

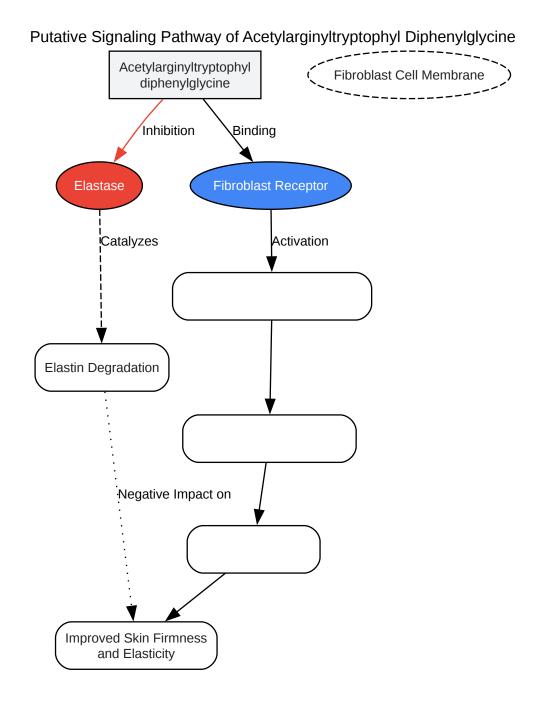
- Inhibition of Elastase: The peptide is a known inhibitor of elastase, an enzyme responsible
 for the breakdown of elastin.[9] Elastin is a critical protein in the ECM that provides elasticity
 and resilience to the skin.[1] By inhibiting elastase, the peptide helps to preserve the integrity
 of existing elastin fibers.[9]
- Stimulation of Collagen Synthesis: It is also reported to stimulate the synthesis of type I collagen, the most abundant structural protein in the skin, which provides tensile strength.[1] [5]

These actions collectively contribute to improving skin firmness and elasticity.

Signaling Pathway

The precise signaling pathway through which **Acetylarginyltryptophyl diphenylglycine** stimulates collagen synthesis is not detailed in the available literature. However, based on the known mechanisms of other cosmetic peptides, it likely involves interaction with cell surface receptors on fibroblasts, leading to the activation of intracellular signaling cascades that upregulate the expression of collagen genes. The inhibition of elastase is a more direct enzymatic interaction.





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Putative Signaling Pathway

Experimental Protocols



Detailed experimental protocols for the synthesis and biological evaluation of **Acetylarginyltryptophyl diphenylglycine** are not publicly available. The following sections outline plausible, standard methodologies that would be employed for its characterization.

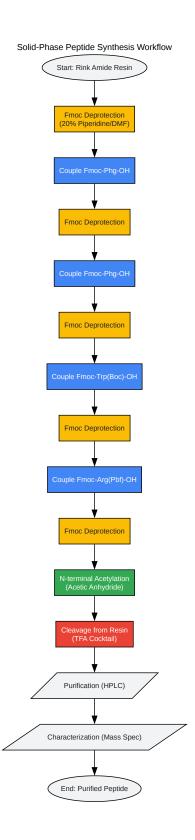
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol would be suitable for the production of **Acetylarginyltryptophyl diphenylglycine**. This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Materials:

- Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phg-OH)
- Rink Amide resin
- Coupling reagents (e.g., HBTU, HOBt)
- Base (e.g., DIPEA)
- Deprotection reagent (e.g., 20% piperidine in DMF)
- Acetic anhydride for N-terminal acetylation
- Cleavage cocktail (e.g., TFA/TIS/H2O)
- Solvents (DMF, DCM)
- HPLC for purification
- Mass spectrometer for characterization





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SPPS Workflow Diagram



In Vitro Elastase Inhibition Assay

This assay would quantify the ability of **Acetylarginyltryptophyl diphenylglycine** to inhibit the enzymatic activity of elastase. A common method involves a fluorogenic or chromogenic substrate.

Materials:

- Human neutrophil elastase
- Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
- Assay buffer (e.g., Tris-HCl)
- Acetylarginyltryptophyl diphenylglycine (test inhibitor)
- Known elastase inhibitor (positive control, e.g., Sivelestat)
- 96-well microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test peptide and positive control in assay buffer.
- In a 96-well plate, add the elastase enzyme to each well, followed by the test peptide dilutions or controls.
- Incubate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Measure the fluorescence intensity at regular intervals using a plate reader (e.g., Ex/Em = 380/460 nm).
- Calculate the rate of substrate cleavage and determine the percentage of inhibition for each peptide concentration.



 Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Collagen Synthesis Assay

This assay would be performed on human dermal fibroblast cell cultures to measure the effect of the peptide on collagen production.

Materials:

- Human dermal fibroblasts (HDFs)
- Cell culture medium (e.g., DMEM with FBS)
- · Acetylarginyltryptophyl diphenylglycine
- Positive control (e.g., TGF-β)
- Cell culture plates
- Collagen I ELISA kit

Procedure:

- Culture HDFs to sub-confluence in cell culture plates.
- Starve the cells in a low-serum medium for 24 hours to synchronize them.
- Treat the cells with various concentrations of the test peptide and positive control for a specified period (e.g., 48-72 hours).
- Collect the cell culture supernatant.
- Quantify the amount of secreted type I collagen in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
- Normalize the collagen levels to the total protein content of the cell lysate from each well.



 Analyze the data to determine the dose-dependent effect of the peptide on collagen synthesis.

In Vivo Efficacy Data

While the detailed study protocol is not available, a manufacturer's in-vivo study on mature women (average age 49) reported the following results after 8 weeks of applying a 4% **Acetylarginyltryptophyl diphenylglycine** formulation:[5]

Parameter	Improvement
Skin Elasticity	14%
Skin Tightness	15.6%

Conclusion

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide with promising applications in skincare due to its dual mechanism of inhibiting elastase and stimulating collagen synthesis. While its commercial use is established, there is a notable lack of detailed scientific publications on its synthesis, biophysical properties, and the specifics of its biological activity. The experimental protocols and pathways described in this whitepaper are based on established methodologies in peptide research and provide a framework for its further scientific investigation. Future research should focus on elucidating its precise molecular interactions and signaling pathways to fully understand its therapeutic potential.

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